molecular formula C9H10O2S B2622141 2-(Methylsulfanyl)-2-phenylacetic acid CAS No. 55843-16-8

2-(Methylsulfanyl)-2-phenylacetic acid

Cat. No. B2622141
CAS RN: 55843-16-8
M. Wt: 182.24
InChI Key: XEPIKYPNVRIQJA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-2-phenylacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPA and is a derivative of phenylacetic acid. MPA has been extensively studied for its biological and pharmacological properties, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of MPA is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in inflammation and pain. MPA has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. The compound has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPA in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a range of biological and pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of using MPA is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for research on MPA. One potential area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's mechanism of action, which could lead to a better understanding of its biological and pharmacological properties. Additionally, the use of MPA in cancer therapy could be further explored, as it has shown promising results in inhibiting the growth of cancer cells.

Synthesis Methods

The synthesis of MPA involves the reaction of phenylacetic acid with methyl mercaptan in the presence of a catalyst. The reaction leads to the formation of MPA, which can be purified by recrystallization or chromatography. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

MPA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. MPA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-methylsulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIKYPNVRIQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-2-phenylacetic acid

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